Cas no 1160995-23-2 (6-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine)
6-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
- SB11900
- 6-Bromo-2,4-dichloropyrrolo[1,2-f][1,2,4]triazine
- Pyrrolo[2,1-f][1,2,4]triazine, 6-bromo-2,4-dichloro-
- CID 122170246
- AS-53152
- DB-207477
- DTXSID401233616
- EN300-6763954
- Z1939445065
- CS-0050298
- 1160995-23-2
- SY098981
- MFCD12400791
- P16136
- AKOS030238510
- SCHEMBL18414638
- 6-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine
- 879-221-7
- 6-Bromo-2,4-dichloropyrrolo(2,1-f)(1,2,4)triazine
- 6-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
-
- MDL: MFCD12400791
- Inchi: 1S/C6H2BrCl2N3/c7-3-1-4-5(8)10-6(9)11-12(4)2-3/h1-2H
- InChI Key: NRVGOQKEQWXMOO-UHFFFAOYSA-N
- SMILES: BrC1=CN2C(C(=NC(=N2)Cl)Cl)=C1
Computed Properties
- Exact Mass: 264.88092g/mol
- Monoisotopic Mass: 264.88092g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30.2
- XLogP3: 3
6-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0050298-100mg |
6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine |
1160995-23-2 | 100mg |
$180.0 | 2022-04-28 | ||
| ChemScence | CS-0050298-250mg |
6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine |
1160995-23-2 | 250mg |
$300.0 | 2022-04-28 | ||
| ChemScence | CS-0050298-1g |
6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine |
1160995-23-2 | 1g |
$900.0 | 2022-04-28 | ||
| TRC | B998313-10mg |
6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine |
1160995-23-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B998313-50mg |
6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine |
1160995-23-2 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | B998313-100mg |
6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine |
1160995-23-2 | 100mg |
$ 295.00 | 2022-06-06 | ||
| Chemenu | CM103777-1g |
6-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine |
1160995-23-2 | 95%+ | 1g |
$990 | 2021-08-06 | |
| Chemenu | CM103777-1g |
6-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine |
1160995-23-2 | 97% | 1g |
$500 | 2023-01-08 | |
| eNovation Chemicals LLC | D585690-1G |
6-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine |
1160995-23-2 | 97% | 1g |
$330 | 2024-05-23 | |
| eNovation Chemicals LLC | D585690-5G |
6-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine |
1160995-23-2 | 97% | 5g |
$1000 | 2024-05-23 |
6-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine Suppliers
6-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 6-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine (CAS 1160995-23-2): A Versatile Heterocyclic Building Block for Pharmaceutical and Agrochemical Research
The 6-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine (CAS 1160995-23-2) represents an important class of nitrogen-rich heterocyclic compounds that has gained significant attention in modern drug discovery and agrochemical development. This pyrrolotriazine derivative serves as a valuable scaffold for medicinal chemistry due to its unique structural features and diverse reactivity patterns.
With the molecular formula C7H3BrCl2N4 and molecular weight of 290.93 g/mol, this compound combines the structural characteristics of both pyrrole and triazine rings, creating a privileged structure that frequently appears in bioactive molecules. The presence of multiple halogen substituents (bromo at position 6 and chloro at positions 2 and 4) makes it particularly useful for further functionalization through various cross-coupling reactions.
Recent trends in pharmaceutical research highlight the growing importance of nitrogen-containing heterocycles like 6-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine as key intermediates for kinase inhibitors and antiviral agents. The compound's ability to participate in hydrogen bonding and π-π stacking interactions makes it particularly valuable for targeting protein binding sites, addressing one of the most searched topics in current medicinal chemistry: "how to improve drug-target interactions."
In synthetic applications, this pyrrolotriazine building block demonstrates remarkable versatility. Researchers frequently employ it in:
• Palladium-catalyzed cross-coupling reactions (addressing the popular search term "Buchwald-Hartwig amination of halogenated heterocycles")
• Nucleophilic aromatic substitution (answering common queries about "SNAr reactions with electron-deficient triazines")
• Metal-halogen exchange reactions (relating to the trending topic of "lithium-bromine exchange in heterocyclic systems")
The compound's stability under various conditions makes it suitable for high-throughput experimentation (HTE), a cutting-edge approach that aligns with current industry demands for accelerated drug discovery. This addresses frequently searched phrases like "stable heterocyclic intermediates for parallel synthesis."
From a commercial perspective, 6-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine has seen growing demand in the contract research organization (CRO) market, particularly for fragment-based drug design (FBDD) programs. Its moderate molecular weight and favorable physicochemical properties make it an attractive candidate for hit-to-lead optimization, responding to the industry's need for "drug-like heterocyclic scaffolds."
Analytical characterization of this compound typically involves:
• 1H NMR (showing characteristic pyrrolic proton signals between δ 7.5-8.5 ppm)
• 13C NMR (displaying distinct carbon resonances for the electron-deficient triazine ring)
• Mass spectrometry (exhibiting the expected isotopic pattern from bromine and chlorine atoms)
These analytical features answer common laboratory questions about "how to identify pyrrolotriazine derivatives by NMR."
In material science applications, the 6-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine structure has shown potential as a precursor for organic electronic materials. The extended π-conjugated system and electron-withdrawing character make it interesting for researchers investigating "n-type organic semiconductors," a hot topic in materials chemistry.
Storage and handling recommendations for this compound include protection from moisture and storage under inert atmosphere at room temperature, addressing practical concerns frequently searched by laboratory technicians. The compound's stability profile makes it suitable for international shipping, an important consideration for global research collaborations.
Recent patent literature reveals growing interest in pyrrolo[2,1-f][1,2,4]triazine derivatives as core structures for:
• JAK/STAT pathway inhibitors (relating to popular searches for "new immunomodulatory agents")
• CDK inhibitors (connecting to cancer research trends)
• Antiviral compounds (particularly relevant in post-pandemic research)
This positions 6-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine as a strategic intermediate for multiple therapeutic areas.
The synthesis of this compound typically involves sequential halogenation of the parent pyrrolo[2,1-f][1,2,4]triazine system, with careful control of reaction conditions to achieve the desired substitution pattern. This process addresses common synthetic challenges documented in search queries like "selective halogenation of fused triazine systems."
From a green chemistry perspective, researchers are developing more sustainable routes to 6-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine, responding to the increasing importance of "green synthesis of heterocyclic compounds" in the chemical industry. These approaches focus on reducing organic solvent use and improving atom economy.
In conclusion, 6-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine (CAS 1160995-23-2) represents a versatile and valuable building block that bridges multiple research areas. Its unique structural features, combined with diverse reactivity and growing therapeutic relevance, ensure its continued importance in chemical research and development. The compound's applications span from pharmaceutical lead optimization to advanced material design, making it a focal point for innovation in heterocyclic chemistry.
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